molecular formula C3H40O18 B14537766 Propanal;heptadecahydrate CAS No. 62288-00-0

Propanal;heptadecahydrate

Cat. No.: B14537766
CAS No.: 62288-00-0
M. Wt: 364.34 g/mol
InChI Key: DYLZDDXGTZCMDN-UHFFFAOYSA-N
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Description

Propanal;heptadecahydrate, also known as propionaldehyde, is an organic compound with the chemical formula ( \text{C}_3\text{H}_6\text{O} ). It is a member of the aldehyde family, characterized by the presence of a carbonyl group (( \text{C}= \text{O} )) attached to a hydrogen atom and an alkyl group. Propanal is a colorless liquid with a pungent odor and is commonly used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanal can be synthesized through the oxidation of propan-1-ol using acidified potassium dichromate (( \text{K}_2\text{Cr}_2\text{O}_7 )) as the oxidizing agent. The reaction is typically carried out under controlled conditions to prevent further oxidation to propanoic acid .

    Oxidation of Propan-1-ol:

Industrial Production Methods

In industrial settings, propanal is produced via the hydroformylation of ethylene. This process involves the reaction of ethylene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to yield propanal .

Chemical Reactions Analysis

Types of Reactions

Propanal undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition.

  • Oxidation

      Reagents: Acidified potassium dichromate (( \text{K}_2\text{Cr}_2\text{O}_7 )), potassium permanganate (( \text{KMnO}_4 )).

      Conditions: Typically carried out under acidic conditions.

      Products: Propanoic acid.

  • Reduction

      Reagents: Sodium borohydride (( \text{NaBH}_4 )), lithium aluminum hydride (( \text{LiAlH}_4 )).

      Conditions: Carried out under mild conditions.

      Products: Propan-1-ol.

  • Nucleophilic Addition

      Reagents: Grignard reagents (( \text{RMgX} )), hydrogen cyanide (( \text{HCN} )).

      Conditions: Typically carried out under anhydrous conditions.

      Products: Various alcohols and cyanohydrins.

Mechanism of Action

The mechanism of action of propanal involves its reactivity as an aldehyde. The carbonyl group (( \text{C}= \text{O} )) in propanal is highly reactive and can undergo nucleophilic addition reactions. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various products .

Comparison with Similar Compounds

Propanal is similar to other aldehydes, such as formaldehyde, acetaldehyde, and butyraldehyde. it has unique properties and reactivity due to its specific structure.

Propanal’s unique reactivity and applications make it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

62288-00-0

Molecular Formula

C3H40O18

Molecular Weight

364.34 g/mol

IUPAC Name

propanal;heptadecahydrate

InChI

InChI=1S/C3H6O.17H2O/c1-2-3-4;;;;;;;;;;;;;;;;;/h3H,2H2,1H3;17*1H2

InChI Key

DYLZDDXGTZCMDN-UHFFFAOYSA-N

Canonical SMILES

CCC=O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O

Origin of Product

United States

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